molecular formula C9H18N2O2 B1592870 6-(Aminomethyl)-4-butylmorpholin-3-one CAS No. 1017113-10-8

6-(Aminomethyl)-4-butylmorpholin-3-one

Cat. No.: B1592870
CAS No.: 1017113-10-8
M. Wt: 186.25 g/mol
InChI Key: BRCOYFZTOSVJIA-UHFFFAOYSA-N
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Description

Significance of Morpholinone Derivatives in Academic Discovery

The morpholinone scaffold, a six-membered heterocyclic ring containing both an ether and an amide functional group, is a cornerstone in medicinal chemistry. Its prevalence stems from a combination of advantageous physicochemical and metabolic properties. nih.gov The morpholine (B109124) ring is often incorporated into drug candidates to enhance potency, modulate pharmacokinetic properties, and provide desirable drug-like characteristics such as improved solubility and metabolic stability. nih.govgoogle.com

Researchers have successfully utilized morpholinone derivatives to develop compounds with a wide array of biological activities. These include agents targeting cancer, neurodegenerative diseases, and infectious diseases. google.comlifechemicals.com For instance, novel morpholin-3-one (B89469) fused quinazoline (B50416) derivatives have been synthesized and evaluated as potent inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. lifechemicals.com Furthermore, the morpholine ring is a key component in the structure of the approved anticoagulant drug Rivaroxaban, underscoring the industrial and therapeutic relevance of this chemical family. google.com The versatility and synthetic accessibility of the morpholinone core make it a frequent starting point for the synthesis of diverse compound libraries aimed at discovering new bioactive molecules. bldpharm.com

Overview of the 6-(Aminomethyl)-4-butylmorpholin-3-one Scaffold in Research

While the broader morpholinone class is well-documented, the specific compound this compound is not prominently featured in current scientific literature as a standalone bioactive agent. Instead, its chemical structure suggests its role as a versatile building block or synthetic intermediate for creating more complex molecules.

The scaffold possesses three key features for potential chemical elaboration:

A morpholin-3-one core: A proven pharmacophore associated with favorable biological properties.

An N-butyl group: This substituent increases the lipophilicity of the molecule, which can influence its solubility and ability to cross biological membranes.

A C6-aminomethyl group: The primary amine is a highly reactive functional handle. It can readily participate in a variety of chemical reactions, such as amide bond formation, sulfonylation, and reductive amination, allowing for the facile attachment of diverse chemical moieties.

Below are the key chemical properties of the compound.

PropertyValue
Molecular Formula C₉H₁₈N₂O₂
Molecular Weight 186.25 g/mol
Topological Polar Surface Area (TPSA) 55.56 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 4

This data is computationally derived and serves as an estimation of the compound's physicochemical properties.

This combination of features makes this compound an attractive starting material for combinatorial chemistry and lead optimization campaigns in drug discovery.

Scope and Research Frontiers of the Compound

The primary research frontier for this compound lies in its potential application as a scaffold for the synthesis of novel compound libraries. The presence of the reactive aminomethyl group is the key to its utility, allowing chemists to explore a vast chemical space.

Future research involving this compound could focus on several areas:

Synthesis of Novel Derivatives: The primary amine can be acylated with a wide range of carboxylic acids, sulfonylated with various sulfonyl chlorides, or reacted with aldehydes and ketones in reductive amination protocols. This would generate a library of novel compounds with the morpholin-3-one core, where the diversity element is appended via the aminomethyl linker.

Screening for Biological Activity: These newly synthesized libraries could be screened against a multitude of biological targets. Given the history of the morpholinone scaffold, promising areas for investigation could include protein kinases (e.g., EGFR, PI3K/mTOR), G-protein coupled receptors, and enzymes involved in neurodegenerative processes. google.comlifechemicals.com

Fragment-Based Drug Discovery: The compound itself could be used as a fragment in screening campaigns. Its binding to a biological target could be detected and then optimized by growing the fragment into a more potent lead compound, using the aminomethyl group as the vector for chemical elaboration.

In essence, while this compound may not be the final drug, it represents a critical starting point. Its value is not in its own biological activity but in the potential it holds for the discovery and synthesis of the next generation of morpholinone-based therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(aminomethyl)-4-butylmorpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-2-3-4-11-6-8(5-10)13-7-9(11)12/h8H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCOYFZTOSVJIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(OCC1=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640569
Record name 6-(Aminomethyl)-4-butylmorpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017113-10-8
Record name 6-(Aminomethyl)-4-butylmorpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches to 6 Aminomethyl 4 Butylmorpholin 3 One and Its Analogs

Multi-Step Synthesis Pathways from Precursor Compounds

The synthesis of 6-(aminomethyl)-4-butylmorpholin-3-one typically commences from readily available and structurally appropriate precursor molecules. A common strategy involves the use of amino alcohols and α,β-unsaturated carbonyl compounds or their equivalents. These multi-step pathways are designed to build the morpholinone core and introduce the required substituents in a sequential and controlled manner.

A plausible synthetic route can be envisioned starting from a protected amino alcohol. For instance, an N-Boc protected amino alcohol can be reacted with an appropriate electrophile to introduce the C6-substituent precursor. Subsequent deprotection and reaction with a suitable C2-building block, followed by cyclization, would lead to the desired morpholinone ring. The butyl group at the N4 position is typically introduced via N-alkylation of a secondary amine intermediate or by using N-butylaminoethanol as a starting material.

Another approach involves the condensation of 5,6-diaminouracil (B14702) derivatives with carboxylic acids, which serves as a general method for preparing precursors to complex heterocyclic systems. While not a direct synthesis of the target compound, this methodology highlights the principle of using bifunctional precursors to construct heterocyclic cores. The synthesis of related morpholin-3-ones, such as 4-(4-aminophenyl)morpholin-3-one, often starts from precursors like N-(2-hydroxyethyl)aniline and chloroacetyl chloride, followed by functional group manipulations like nitration and reduction.

A key consideration in these multi-step syntheses is the choice of protecting groups to prevent unwanted side reactions. The aminomethyl group at the C6 position, for example, would likely be introduced in a protected form, such as an azidomethyl or a phthalimidomethyl group, which can be converted to the free amine in a later step.

Chemical Reactivity, Functionalization, and Derivatization Strategies for Academic Inquiry

Modification of the Morpholinone Ring System

The morpholin-3-one (B89469) ring system, while generally stable, offers several possibilities for modification. These reactions could alter the core properties of the scaffold, such as its conformation, polarity, and metabolic stability.

Alpha-Functionalization: The carbon atoms alpha to the lactam carbonyl (C-2) and the ring oxygen (C-5) are potential sites for functionalization. The generation of an enolate at the C-2 position, followed by reaction with various electrophiles, could introduce substituents that modulate the molecule's steric and electronic properties.

Ring-Opening Reactions: The amide bond of the lactam is susceptible to cleavage under certain conditions. For instance, organocatalytic ring-opening polymerization of N-acyl morpholin-2-ones is a known process to generate functionalized poly(aminoesters). nih.govacs.orgresearchgate.net While the N-butyl group on 6-(aminomethyl)-4-butylmorpholin-3-one might disfavor polymerization compared to N-acyl derivatives, nih.govacs.orgresearchgate.net controlled hydrolysis or alcoholysis could yield linear amino acid derivatives. mdpi.com Such reactions would provide access to a completely different chemical space.

Reduction of the Lactam: The carbonyl group of the lactam can be reduced to a methylene (B1212753) group using strong reducing agents like borane-THF, which would convert the morpholin-3-one into a substituted morpholine (B109124). This transformation significantly alters the geometry and electronic properties of the heterocyclic core, from a planar amide to a more flexible amine structure. nih.govresearchgate.net

Table 1: Potential Modifications of the Morpholinone Ring

Reaction Type Reagents & Conditions Potential Outcome Research Application
α-Alkylation LDA, then R-X Introduction of alkyl groups at C-2 Steric and electronic modulation
Ring-Opening Hydrolysis Strong acid/base, heat Formation of a linear amino acid Access to new chemical scaffolds

Derivatization at the Aminomethyl Substituent

The primary amine of the aminomethyl group is the most accessible and versatile site for derivatization. Standard amine chemistry can be employed to append a wide variety of functional groups, enabling the systematic exploration of SAR and the development of targeted molecules. mdpi.com

Acylation and Sulfonylation: The amine can be readily acylated with acid chlorides, anhydrides, or activated esters to form amides. Similarly, reaction with sulfonyl chlorides yields stable sulfonamides. These reactions are robust and allow for the introduction of a vast array of substituents to probe interactions with biological targets.

Reductive Amination: The primary amine can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines. mdpi.comchemrxiv.org This method is highly efficient for building molecular complexity.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. mdpi.com These functional groups are known to participate in hydrogen bonding and are common in bioactive molecules.

Table 2: Derivatization Strategies for the Aminomethyl Group

Reaction Type Reagent Class Resulting Functional Group
Acylation R-COCl or (RCO)₂O Amide
Sulfonylation R-SO₂Cl Sulfonamide
Reductive Amination R-CHO, NaBH(OAc)₃ Secondary Amine
Urea Formation R-NCO Urea

Scaffold Elaboration for Chemical Biology Probes

The aminomethyl group serves as an ideal attachment point for the synthesis of chemical biology probes. These probes can be used to study the distribution, interactions, and function of the parent molecule in biological systems. frontiersin.org

Fluorophore Conjugation: Fluorescent dyes containing an activated ester or isothiocyanate group can be directly coupled to the primary amine. This allows for the creation of fluorescent probes to visualize the molecule's localization in cells via microscopy.

Affinity Tagging: Biotin, a common affinity tag, can be attached to the amine via an appropriate linker. Biotinylated probes can be used in pull-down assays to identify binding partners of the molecule from cell lysates.

Cross-linking Moieties: For identifying direct binding targets, photo-affinity labels (e.g., benzophenones, diazirines) can be incorporated. Upon photoactivation, these groups form a covalent bond with nearby interacting proteins, enabling their identification.

Table 3: Elaboration into Chemical Biology Probes

Probe Type Conjugation Strategy Example Tag Research Use
Fluorescent Probe Amide bond formation Fluorescein-NHS ester Cellular imaging
Affinity Probe Amide bond formation Biotin-NHS ester Target identification

Optimization of Structural Motifs for Enhanced Research Utility

Systematic modification of the this compound scaffold can be undertaken to optimize its properties for specific research applications. This process is guided by general principles of medicinal chemistry to improve characteristics like solubility, cell permeability, and target affinity. researchgate.netnih.gov

Modulation of Lipophilicity: The N-butyl group significantly contributes to the molecule's lipophilicity. This group can be replaced with other alkyl or aryl groups to fine-tune the lipophilicity, which in turn affects solubility and membrane permeability. For example, introducing polar groups into the alkyl chain could enhance aqueous solubility.

Stereochemical Exploration: The C-6 position of the morpholinone ring is a stereocenter. The synthesis of individual enantiomers or diastereomers and the evaluation of their biological activity is a critical step in SAR studies, as biological systems often exhibit stereospecific recognition.

Introduction of Conformationally Restricting Elements: To better understand the bioactive conformation, the scaffold can be modified to reduce its flexibility. This could involve introducing cyclic structures or rigid linkers, for example, by creating a bicyclic system involving the aminomethyl group. chemrxiv.org

Table 4: Strategies for Optimizing Research Utility

Modification Strategy Structural Change Potential Impact
Lipophilicity Tuning Varying the N-4 substituent Improved solubility and permeability
Stereochemical Analysis Synthesis of pure stereoisomers Enhanced potency and selectivity

Molecular and Cellular Biological Investigations of 6 Aminomethyl 4 Butylmorpholin 3 One

Enzymatic Interaction Studies (e.g., Monoacylglycerol Lipase (B570770) Inhibition)

Monoacylglycerol lipase (MAGL) is a critical enzyme in the endocannabinoid system, primarily responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). wikipedia.org This hydrolysis yields arachidonic acid, a precursor for pro-inflammatory prostaglandins, and glycerol. nih.gov The inhibition of MAGL is a therapeutic strategy being investigated for a range of conditions, including neurological disorders, inflammation, and cancer, as it increases the levels of 2-AG, which can have neuroprotective and anti-inflammatory effects. nih.gov

There is currently no publicly available research specifically detailing the interaction between 6-(Aminomethyl)-4-butylmorpholin-3-one and monoacylglycerol lipase. The investigation of novel compounds for MAGL inhibition is an active area of research. For instance, inhibitors are often evaluated for their potency (typically measured as an IC50 value) and their selectivity over other enzymes like fatty acid amide hydrolase (FAAH), which breaks down the other major endocannabinoid, anandamide. nih.gov

Table 1: Examples of Monoacylglycerol Lipase (MAGL) Inhibitors

CompoundTypeTargetNotes
JZL184 IrreversibleMAGLA widely used tool compound for studying the effects of MAGL inhibition in preclinical models. wikipedia.org
KML29 IrreversibleMAGLA potent and selective MAGL inhibitor used in in vivo studies.
ABX-1431 ReversibleMAGLA clinical-phase MAGL inhibitor being investigated for neurological and other disorders. nih.gov

This table presents examples of known MAGL inhibitors for illustrative purposes, as no data is available for this compound.

Kinase Inhibitory Potency and Selectivity Assessments (e.g., CHK1)

Checkpoint kinase 1 (CHK1) is a serine/threonine kinase that plays a pivotal role in the DNA damage response pathway. nih.gov It is a key regulator of cell cycle checkpoints, particularly at the S and G2/M phases, allowing time for DNA repair before cell division continues. nih.gov Inhibiting CHK1 is a promising strategy in oncology, as it can selectively enhance the cytotoxicity of DNA-damaging chemotherapies in cancer cells, which often have other defective checkpoint mechanisms (like a mutated p53). nih.gov

No specific data on the CHK1 inhibitory potency of this compound has been reported in the available literature. Such an investigation would typically involve screening the compound against a panel of kinases to determine its potency (IC50) and selectivity for CHK1. A highly selective inhibitor would show potent inhibition of CHK1 with minimal activity against other kinases, which is a desirable property to reduce off-target effects. An endogenous inhibitor of CHK1, a splice variant known as Chk1-S, has been identified, highlighting the complex regulation of this kinase. nih.gov

Cellular Pathway Modulation and Mechanistic Elucidation (e.g., Apoptosis Induction in Cell Lines)

Apoptosis is a form of programmed cell death that is essential for normal tissue development and homeostasis and serves as a critical defense mechanism against cancerous cells. nih.gov The induction of apoptosis is a primary mechanism of action for many anti-cancer drugs. Key markers of apoptosis include DNA fragmentation and the activation of caspases, particularly caspase-3. nih.govnih.gov

While there is no direct research on the effects of this compound on cellular pathways, a study on a compound with some structural similarity, 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ), demonstrated pro-apoptotic activity in leukemia cell lines. nih.gov This compound, which features a morpholine (B109124) ring, was shown to induce apoptosis in a dose-dependent manner, as evidenced by DNA fragmentation and caspase-3 activation. nih.gov

Table 2: Apoptotic Activity of a Structurally Related Morpholine-Containing Compound

CompoundCell LinesKey Findings
6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ) L1210, HL-60, U-937 (leukemia)Dose-dependent decrease in cell proliferation; Induction of apoptosis confirmed by DNA fragmentation and caspase-3 activation. nih.gov

It is crucial to note that BMAQ has a significantly different core structure from this compound, and therefore, similar biological activity cannot be assumed.

Preclinical Antimicrobial Activity and Mechanism Analysis

The discovery of new antimicrobial agents is a global health priority due to the rise of drug-resistant pathogens. Preclinical screening of novel compounds for antimicrobial activity typically involves determining the minimum inhibitory concentration (MIC) against a panel of bacteria and fungi. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

There is no information in the public domain regarding the preclinical antimicrobial activity of this compound. A hypothetical investigation would test the compound against a range of gram-positive and gram-negative bacteria, as well as fungal strains, to determine its spectrum of activity. For example, a synergistic antimicrobial effect has been observed when combining 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one (B1419794) with aromatic alcohols against strains like Aspergillus niger, Staphylococcus aureus, and Pseudomonas aeruginosa. google.com

Structure-Activity Relationship (SAR) Studies for Target Engagement

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry. They involve synthesizing and testing a series of related compounds to understand how specific chemical features influence their biological activity. This knowledge guides the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

There are no specific SAR studies available for this compound. However, research on other classes of compounds highlights the importance of the aminomethyl group in biological activity. For instance, in a series of 6-(aminomethylphenoxy)-benzoxaborole derivatives, modifications to the aminomethyl group and its surrounding chemical environment were shown to significantly impact their anti-inflammatory activity, specifically the inhibition of cytokines like TNF-alpha, IL-1beta, and IL-6. nih.gov This demonstrates that the aminomethyl moiety can be a key pharmacophore for target engagement.

Analytical Techniques and Methodologies for Research Characterization and Quantification

Chromatographic Separation and Purity Determination (HPLC, LC-MS)

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are fundamental techniques for assessing the purity of 6-(Aminomethyl)-4-butylmorpholin-3-one. Commercial suppliers often guarantee a purity level of 95% or higher, which is verified using these methods. chemscene.com

HPLC separates the compound from any impurities based on differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For compounds like this compound, which possesses a chiral center, specific chiral stationary phases (CSPs) may be employed to separate its enantiomers. researchgate.net The development of such a method would involve optimizing the mobile phase composition, such as the ratio of organic modifiers like ethanol (B145695) to a nonpolar solvent like n-hexane, and the use of additives like triethylamine (B128534) to improve peak shape. researchgate.net

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is particularly powerful for both qualitative and quantitative analysis. nih.gov For quantification, the mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, minimizing interference from the sample matrix. nih.gov

Table 1: Illustrative HPLC/LC-MS Method Parameters for Analysis

ParameterTypical SpecificationPurpose
Column Chiral Stationary Phase (e.g., polysaccharide-based)Separation of enantiomers. researchgate.net
Mobile Phase n-hexane:ethanol with triethylamine additiveElution and separation of the compound. researchgate.net
Flow Rate 1.0 mL/minControls retention time and separation efficiency. researchgate.net
Detection UV at 254 nm or Mass Spectrometry (MS)Detection and quantification of the analyte. researchgate.netnih.gov
MS Ionization Electrospray Ionization (ESI)Generates ions for mass analysis.
MS Analysis Mode Multiple Reaction Monitoring (MRM)Provides sensitive and selective quantification. nih.gov

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's molecular formula. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap-based systems, provide extremely accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.gov This precision allows for the determination of an elemental composition.

For this compound, the theoretical exact mass is calculated from its molecular formula, C₉H₁₈N₂O₂. chemscene.combldpharm.com An experimental HRMS analysis would yield a measured mass that can be compared against this theoretical value. A close match confirms the molecular formula and, by extension, the identity of the compound. Achieving the necessary mass accuracy in complex samples may require a high resolving power, such as 70,000 Full Width at Half Maximum (FWHM). nih.gov

Table 2: Molecular Formula Confirmation via HRMS

AttributeValueSource
Molecular Formula C₉H₁₈N₂O₂ chemscene.combldpharm.com
Theoretical Monoisotopic Mass 186.13683 uCalculated
Hypothetical HRMS Measured Mass 186.13711 u-
Mass Error 1.5 ppmCalculated

Elemental Analysis for Compound Composition Verification

Elemental analysis is a foundational technique used to verify the elemental composition of a pure compound. It determines the weight percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula. This comparison serves as a fundamental check of purity and structural integrity. For this compound (C₉H₁₈N₂O₂), the theoretical elemental composition provides a benchmark for synthesized batches.

Table 3: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass (u)CountTotal Mass (u)Percentage (%)
CarbonC12.0119108.09958.03
HydrogenH1.0081818.1449.75
NitrogenN14.007228.01415.05
OxygenO15.999231.99817.18
Total 186.255 100.00

Application in Radiochemistry for Imaging Agent Development (e.g., PET Tracer Synthesis)

The molecular structure of this compound, featuring a morpholine (B109124) core and a reactive primary amine, makes it a valuable building block in radiochemistry, particularly for the development of Positron Emission Tomography (PET) tracers. iaea.org PET is a non-invasive imaging technique that visualizes and quantifies physiological processes at the molecular level. iaea.org This is achieved by administering a molecule of interest that has been labeled with a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F). iaea.orgnih.gov

The development of a PET tracer is a multi-step process that begins with the identification of a lead compound with high affinity for a biological target, such as a receptor or transporter in the brain. iaea.org The structure is then modified to allow for radiolabeling. The aminomethyl group on this compound is a suitable site for such modification, allowing it to be conjugated to a targeting vector or directly used in radiolabeling reactions.

The synthesis of ¹⁸F-labeled PET tracers often involves nucleophilic substitution reactions where the radionuclide is introduced in the final steps of the synthesis. nih.gov For example, methods like copper-mediated radiofluorination have been developed to label aromatic systems with ¹⁸F. iaea.org While specific radiolabeling of this compound is not detailed in available literature, its structural motifs are common in molecules developed as PET imaging agents. researchgate.netresearchgate.net Once synthesized, a potential tracer undergoes extensive evaluation, including stability tests and in vivo imaging studies in animal models to assess its distribution and targeting efficacy before it can be considered for clinical use. iaea.orgnih.gov

Applications in Preclinical Research and Future Directions in Chemical Biology

Role as a Lead Scaffold in Preclinical Drug Discovery

The morpholine (B109124) ring is a frequently utilized heterocycle in the design of bioactive molecules due to its favorable influence on pharmacokinetic properties. The morpholin-3-one (B89469) scaffold, a variation of this core structure, serves as a valuable starting point for the creation of compound libraries for drug discovery. Its inherent structural features allow for three-dimensional diversity, a key aspect in the development of novel therapeutics.

The 6-(aminomethyl)-4-butylmorpholin-3-one structure, in particular, offers multiple points for chemical modification. The aminomethyl group provides a reactive handle for the attachment of various functional groups, enabling the exploration of structure-activity relationships. This adaptability has been leveraged in the design of inhibitors for a range of biological targets. For instance, derivatives of the related morpholine scaffold have been investigated as potent inhibitors of enzymes like phosphoinositide 3-kinase (PI3K) and epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govnih.gov

The butyl group at the 4-position of the morpholin-3-one ring contributes to the lipophilicity of the molecule, which can be crucial for cell permeability and interaction with hydrophobic pockets in target proteins. The strategic combination of the reactive aminomethyl group and the modifiable butyl substituent makes this compound a versatile scaffold for generating diverse chemical libraries aimed at identifying new lead compounds in preclinical drug discovery.

Development of Molecular Tools for Biological Systems Probing

The development of molecular tools is essential for dissecting complex biological processes. nih.gov Small molecule modulators, such as inhibitors and probes, are instrumental in studying protein function within cellular environments. nih.gov The this compound scaffold provides a robust framework for the creation of such tools.

The aminomethyl group can be readily functionalized to introduce reporter tags, photo-crosslinkers, or reactive groups for covalent modification of target proteins. This allows researchers to visualize, isolate, and identify the binding partners of a particular compound, thereby elucidating its mechanism of action. The inherent drug-like properties of the morpholin-3-one core can facilitate the delivery of these molecular probes into cells.

The synthesis of diverse libraries based on this scaffold can lead to the identification of highly specific modulators for challenging protein targets. nih.gov These tools are invaluable for validating new drug targets and for understanding the intricate signaling pathways that govern cellular function. The ability to systematically modify the scaffold allows for the fine-tuning of properties such as affinity, selectivity, and cell permeability, which are critical for the development of effective molecular probes.

Contributions to Understanding Biological Mechanisms

The application of compounds derived from the this compound scaffold has the potential to significantly contribute to our understanding of various biological mechanisms. By designing specific inhibitors or probes for particular enzymes or receptors, researchers can dissect the roles of these proteins in cellular signaling pathways.

For example, morpholine-containing compounds have been instrumental in studying the function of kinases, a class of enzymes that play a central role in cell growth, differentiation, and survival. nih.gov By selectively inhibiting a specific kinase with a morpholin-3-one derivative, scientists can observe the downstream effects on cellular processes, thereby mapping out the signaling cascade.

Furthermore, the development of stereochemically rich and rigid morpholine-based heterocycles allows for the exploration of specific protein conformations and interactions. researchgate.net The defined three-dimensional structure of these molecules can lead to highly selective binding, which is crucial for minimizing off-target effects and for accurately attributing a biological response to the modulation of a specific target.

Emerging Research Applications as Bifunctional Degraders (e.g., PROTAC Linkers)

A groundbreaking application for scaffolds like this compound is in the field of targeted protein degradation, particularly in the design of Proteolysis-Targeting Chimeras (PROTACs). nih.gov PROTACs are heterobifunctional molecules that consist of two active domains connected by a chemical linker. One domain binds to a target protein of interest, while the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The this compound scaffold is well-suited to function as a component of the linker in a PROTAC molecule. The aminomethyl group provides a convenient attachment point for either the target-binding ligand or the E3 ligase-recruiting moiety. The length and chemical nature of the linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

The versatility of the morpholin-3-one scaffold allows for the synthesis of a variety of linkers with different lengths, flexibilities, and chemical properties. This enables the optimization of PROTAC efficacy for a given target protein. The development of novel linkers derived from scaffolds like this compound is an active area of research with the potential to create a new class of therapeutics capable of targeting proteins that have been previously considered "undruggable."

Outlook for Advanced Research on Morpholin-3-one Scaffolds

The future of research on morpholin-3-one scaffolds, including this compound, is promising and extends into several exciting areas of chemical biology and drug discovery. The inherent versatility and favorable physicochemical properties of this scaffold will continue to make it a valuable building block for the creation of novel bioactive molecules. nih.gov

Advanced research will likely focus on the development of more complex and stereochemically defined morpholin-3-one derivatives. The use of diversity-oriented synthesis strategies will enable the creation of large and structurally diverse compound libraries, increasing the probability of identifying hits against new and challenging biological targets. researchgate.net

Furthermore, the application of morpholin-3-one scaffolds in the design of next-generation molecular tools will continue to expand. This includes the development of sophisticated probes for super-resolution imaging, as well as activity-based probes for profiling enzyme activity in living systems. The integration of morpholin-3-one scaffolds into novel therapeutic modalities beyond PROTACs, such as molecular glues and other forms of targeted protein modulators, represents another exciting frontier. As our understanding of complex biological systems grows, the demand for versatile and adaptable chemical scaffolds like morpholin-3-one will undoubtedly increase, solidifying its importance in the future of medicinal chemistry and chemical biology.

Q & A

(Basic) What synthetic strategies are recommended for preparing 6-(Aminomethyl)-4-butylmorpholin-3-one with high yield and purity?

The synthesis typically involves a multi-step approach:

  • Ring formation : Construct the morpholin-3-one core via cyclization of precursor amines and ketones under acidic or basic conditions.
  • Aminomethylation : Introduce the aminomethyl group using reductive amination or nucleophilic substitution, optimizing stoichiometry and reaction time.
  • Purification : Employ gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.
  • Optimization : Adjust catalysts (e.g., Pd/C for hydrogenation) and solvent systems (e.g., DMF for polar intermediates) to enhance yield. Validate purity via HPLC and NMR .

(Advanced) How can stereochemical integrity be ensured during the synthesis of this compound?

  • Chiral resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) to control stereocenters.
  • Analytical validation : Confirm enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or circular dichroism spectroscopy.
  • X-ray crystallography : Resolve absolute configuration by growing single crystals in aprotic solvents (e.g., dichloromethane/hexane mixtures) .

(Basic) What safety protocols are critical for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles.
  • Respiratory protection : Use NIOSH-certified P95 respirators during powder handling.
  • Ventilation : Perform reactions in fume hoods with ≥100 ft/min face velocity.
  • Storage : Keep in amber glass containers under nitrogen at 2–8°C, segregated from oxidizing agents .

(Advanced) How can conflicting biological activity data across studies be systematically resolved?

  • Assay standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and incubation times.
  • Orthogonal testing : Compare enzymatic inhibition (IC50) with cellular viability assays (MTT).
  • Impurity profiling : Use LC-MS to rule out degradants or byproducts affecting activity.
  • Structural analogs : Test derivatives to isolate structure-activity relationships (SAR) .

(Basic) What analytical techniques are essential for characterizing this compound?

  • 1H/13C NMR : Assign protons and carbons (DMSO-d6, 400 MHz).
  • HRMS : Confirm molecular weight (ESI+, m/z calculated for C9H16N2O2: 184.1212).
  • FT-IR : Identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹).
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C) .

(Advanced) What computational approaches predict the compound’s pharmacokinetic and target-binding properties?

  • Molecular docking : Use AutoDock Vina with cryo-EM structures (e.g., PDB 6XYZ) to map binding poses.
  • MD simulations : Run 100-ns trajectories (AMBER force field) to analyze protein-ligand stability.
  • ADME prediction : Apply SwissADME to estimate logP, bioavailability, and CYP450 interactions.
  • Free energy perturbation (FEP) : Quantify binding affinity changes from structural modifications .

(Basic) How is the compound’s stability evaluated under varying pH and temperature conditions?

  • Forced degradation : Expose to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 24 hours.
  • HPLC monitoring : Track degradation products (e.g., hydrolysis of morpholinone ring).
  • Kinetic analysis : Calculate degradation rate constants (k) using first-order models .

(Advanced) What strategies improve the compound’s metabolic stability for in vivo applications?

  • Deuterium incorporation : Replace labile hydrogens (e.g., benzylic positions) to slow CYP450 metabolism.
  • Prodrug design : Mask polar groups (e.g., phosphate esters) for enhanced absorption.
  • In vitro assays : Test microsomal stability (human/rat liver microsomes) with LC-MS/MS quantification.
  • Pharmacokinetic studies : Measure plasma half-life (t1/2) and AUC in rodent models .

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6-(Aminomethyl)-4-butylmorpholin-3-one
Reactant of Route 2
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6-(Aminomethyl)-4-butylmorpholin-3-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.